Cas no 17679-63-9 (1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate)
17679-63-9 structure
Product Name:1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
CAS-Nr.:17679-63-9
MF:C20H28N2O4
MW:360.447325706482
CID:1364329
PubChem ID:31228
Update Time:2025-04-20
1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate
- Q27293293
- N,N'-Dibenzylethylenediammonium di(acetate)
- AS-12384
- bis(acetic acid); benzyl[2-(benzylamino)ethyl]amine
- 122-75-8
- N1,N2-Dibenzylethane-1,2-diamine diacetate
- N pound notN'-Dibenzyl ethylenediamine diacetate
- N,N'-Dibenzylethylenediamine Diacetate Salt
- N,N'-dibenzylethane-1,2-diamine diacetate
- DBED diacetate
- C90953
- MFCD00040588
- N,N'-Dibenzyl ethylenediamine diacetate
- 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
- N,N inverted exclamation mark -Dibenzylethylenediamine Diacetate
- Benzathine diacetate
- Z1741980863
- NSC-33274
- BENZATHINE DIACETATE [MI]
- EINECS 204-572-4
- 1,2-Di(benzylamino)ethane diacetate
- C20H28N2O4
- AKOS016004668
- 17679-63-9
- acetic acid;N,N'-dibenzylethane-1,2-diamine
- N,N-Dibenzyl ethylenediamine dicetic acid
- NSC 33274
- SY036164
- DTXSID40883314
- X18B8X2C22
- EC 204-572-4
- EN300-1660866
- W-108425
- UNII-X18B8X2C22
- N1,N2-Dibenzylethane-1,2-diaminediacetate
- SCHEMBL8769245
- CS-W019565
- D0280
- 1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, diacetate
- AMY3306
- N,N\\'-Dibenzyl ethylenediamine diacetate
- N,N'-Dibenzylethylenediamine diacetate
- N1,N2-DIBENZYL ETHYLENEDIAMINE DIACETATE
-
- Inchi: 1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4)
- InChI-Schlüssel: MTRNNCLQPVCDLF-UHFFFAOYSA-N
- Lächelt: OC(C)=O.OC(C)=O.N(CC1C=CC=CC=1)CCNCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 360.20490738g/mol
- Monoisotopenmasse: 360.20490738g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 7
- Komplexität: 202
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 98.7Ų
1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate Verwandte Literatur
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
17679-63-9 (1,2-Ethanediamine, N,N'-bis(phenylmethyl)-, acetate) Verwandte Produkte
- 122-75-8(N,N'-Dibenzylethylenediamine Diacetate Salt)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
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